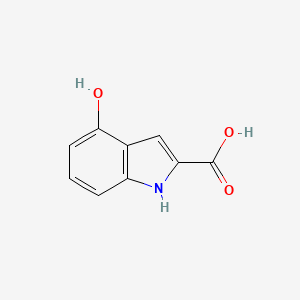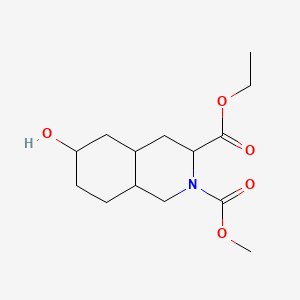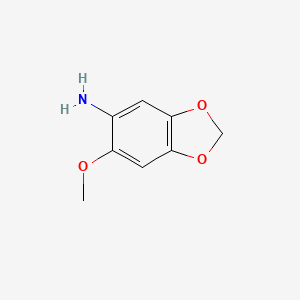
6-Fluoro-1-tetralone
Übersicht
Beschreibung
6-Fluoro-1-tetralone, also known by its IUPAC name 6-fluoro-3,4-dihydro-1(2H)-naphthalenone, is a chemical compound with the molecular formula C10H9FO. It is a colorless or white to pale-brown solid or liquid . This compound belongs to the class of naphthalenone derivatives.
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1-tetralone consists of a naphthalene ring system with a fluorine atom attached at the 6-position. The compound exists as a bicyclic structure with a carbonyl group (C=O) in the ring .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Reactive Oxygen Species Production
- Research Context: A study by Katila et al. (2019) explored the inhibitory effects of halogenated 1-tetralone derivatives, including 6-amino-1-tetralone, on reactive oxygen species (ROS) production in macrophages. The introduction of an amino moiety into the 1-tetralone structure significantly increased inhibitory potency.
Biotransformation in Electrochemical Bioreactors
- Research Context: Shin et al. (2001) evaluated the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol in an electrochemical bioreactor using yeast cells. The study, as detailed in Applied Microbiology and Biotechnology, found that substrate concentration, biomass, and electric potential significantly affected the biotransformation rates and product formation.
Anti-Proliferative Effects on Cancer Cell Lines
- Research Context: Research by de Souza et al. (2021) synthesized α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones, evaluating their in vitro anti-proliferative effects against human breast cancer and leukemia cell lines. Some compounds showed promising results, particularly against drug-resistant cancer cells.
Enzyme Engineering for Chiral Synthesis
- Research Context: Li et al. (2021) conducted a study, published in ChemCatChem, on engineering a carbonyl reductase enzyme for improved catalytic performance towards α-tetralone, including halogenated α-tetralones. This research is significant for chiral synthesis applications.
Regiospecific Fluorofunctionalization of Ketones
- Research Context: Stavber et al. (2002) presented a method for direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including 1-tetralone derivatives. This process, as reported in Synthesis, enables the transformation of these derivatives into corresponding α-fluoro derivatives.
Intermediate Synthesis for Receptor Antagonists
- Research Context: A study by Teng Da-wei (2013) in "Chemistry & Bioengineering" discussed the synthesis of 6-Iodo-1-tetralone as an important intermediate for the synthesis of 5-HT6 receptor antagonists.
Electrophilic Fluorination Agents
- Research Context: Cahard et al. (2000) developed enantiopure N-fluoro quaternary ammonium salts of cinchona alkaloids as electrophilic fluorinating agents, which exhibited asymmetric induction on fluorination of enolates and silyl enol ethers of 2-methyl-1-tetralone. This research is described in Organic letters.
Antimicrobial Activity
- Research Context: Abdel-Wahab et al. (2014) synthesized a series of 3-(4-fluorophenyl)-benzo[ g ]indazoles derivatives, including reactions with α-tetralone, and evaluated their antimicrobial activity. The details of this research can be found in European Chemical Bulletin.
Antipsychotic Potential
- Research Context: Carro et al. (2014) synthesized α-tetralone and α-tetralol derivatives and evaluated their binding affinities for dopamine and serotonin receptors. These derivatives, including 6-fluorobenzo[d]isoxazol, showed potential as antipsychotic agents, as reported in European journal of medicinal chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYZZEHPEKDFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565336 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-tetralone | |
CAS RN |
703-67-3 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



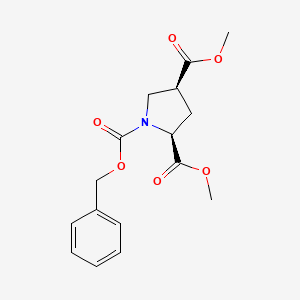


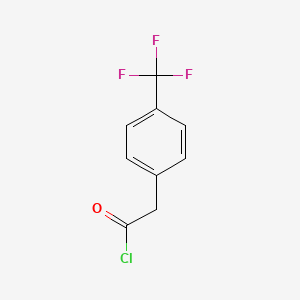
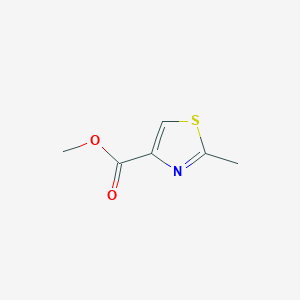

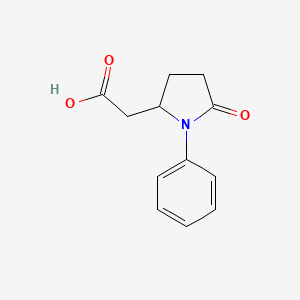
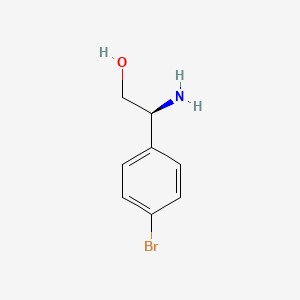
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
